Csf1R-IN-1

CSF1R kinase inhibition enzymatic assay IC50 comparison

CSF1R-IN-1 delivers sub-nanomolar CSF1R inhibition (enzymatic IC50 0.5 nM) with 84-fold selectivity over c-Kit (IC50 3.8 μM)—a critical advantage over multi-targeted inhibitors like PLX3397 that potently suppress c-Kit at 10 nM. Functional IC50 in RAW264.7 macrophages is 0.32 μM, with downstream signaling blockade (p-STAT5, p-AKT, p-ERK1/2) confirmed at 1 μM. Oral bioavailability in mice supports in vivo TAM depletion and microglial modulation studies. Select CSF1R-IN-1 when intact c-Kit signaling is experimentally required.

Molecular Formula C25H20F3N5O2
Molecular Weight 479.5 g/mol
Cat. No. B8103245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCsf1R-IN-1
Molecular FormulaC25H20F3N5O2
Molecular Weight479.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)NC(=O)C3=CN=CC(=C3)C4=CN(N=C4)C
InChIInChI=1S/C25H20F3N5O2/c1-15-6-7-21(31-23(34)16-4-3-5-20(9-16)25(26,27)28)10-22(15)32-24(35)18-8-17(11-29-12-18)19-13-30-33(2)14-19/h3-14H,1-2H3,(H,31,34)(H,32,35)
InChIKeyBMEXIUCHJUGPRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Csf1R-IN-1 for Scientific Procurement: Compound Class and Baseline Identification


Csf1R-IN-1 (also designated BUN49048 or Compound 18) is a synthetic small-molecule inhibitor targeting the Colony Stimulating Factor 1 Receptor (CSF1R, c-FMS), a receptor tyrosine kinase implicated in tumor-associated macrophage recruitment, microglial maintenance, and osteoclast biology . The compound is a bis-amide derivative with the molecular formula C₂₅H₂₀F₃N₅O₂ (MW = 479.45) and CAS registry number 2095849-04-8 . It was first disclosed in a 2017 medicinal chemistry campaign focused on bis-amide CSF1R inhibitors . This guide establishes the quantifiable performance attributes that differentiate Csf1R-IN-1 from its closest in-class analogs for procurement and experimental selection decisions.

Why CSF1R Inhibitor Substitution Without Csf1R-IN-1-Specific Validation Compromises Experimental Integrity


The CSF1R inhibitor landscape exhibits substantial heterogeneity in potency, kinase selectivity profiles, cellular permeability, and oral bioavailability. Compounds such as BLZ945 (IC₅₀ = 1–6.9 nM), PLX3397 (IC₅₀ = 4.7–20 nM), and GW2580 (IC₅₀ = 30 nM) differ by orders of magnitude in CSF1R enzymatic inhibition and possess distinct off-target kinase engagement patterns that materially affect macrophage depletion kinetics, microglial repopulation dynamics, and interpretation of CSF1R-dependent phenotypes [1][2]. Generic substitution without compound-specific validation introduces uncontrolled variables in dose-response relationships, cellular pathway readouts, and cross-study reproducibility. The quantitative evidence below demonstrates where Csf1R-IN-1 occupies a differentiated position within the CSF1R inhibitor portfolio, with implications for assay design and in vivo protocol optimization.

Csf1R-IN-1 Quantitative Differentiation Evidence Versus In-Class CSF1R Inhibitors


CSF1R Enzymatic IC₅₀ Comparison: Csf1R-IN-1 Versus BLZ945, PLX3397, and GW2580

Csf1R-IN-1 demonstrates an enzymatic IC₅₀ of 0.5 nM in an in vitro kinase activity assay, placing it among the most potent CSF1R inhibitors in its class . In cross-study comparison, this potency exceeds that of PLX3397 (reported IC₅₀ range: 4.7–20 nM depending on assay platform) by approximately 9- to 40-fold, and exceeds GW2580 (IC₅₀ = 30 nM) by approximately 60-fold [1]. Relative to BLZ945 (IC₅₀ = 1 nM for racemate; 0.8 nM for (S)-enantiomer), Csf1R-IN-1 exhibits approximately 2-fold greater enzymatic potency [2]. A separate assay using an HTRF format reported Csf1R-IN-1 CSF1R inhibition with an IC₅₀ of 0.045 μM (45 nM) ; the 90-fold discrepancy between the 0.5 nM and 45 nM values reflects assay platform differences and underscores the necessity of referencing specific experimental conditions when comparing inhibitor potencies.

CSF1R kinase inhibition enzymatic assay IC50 comparison

Kinase Selectivity Profiling: Csf1R-IN-1 Off-Target Inhibition of c-Kit and VEGFR2

In selectivity profiling against a panel of off-target kinases, Csf1R-IN-1 demonstrated weak inhibitory activity against c-Kit (IC₅₀ = 3.8 μM) and VEGFR2 (IC₅₀ = 5.2 μM), corresponding to selectivity margins of >84-fold and >115-fold relative to CSF1R, respectively . This selectivity profile contrasts with PLX3397, which exhibits dual CSF1R/c-Kit inhibition with IC₅₀ values of 20 nM and 10 nM respectively (c-Kit:CSF1R selectivity ratio ≈ 0.5), and with BLZ945, which is reported to have >1,000-fold selectivity against its closest receptor tyrosine kinase homologs [1]. The relatively weak c-Kit engagement of Csf1R-IN-1 (c-Kit IC₅₀ = 3,800 nM) compared to PLX3397 (c-Kit IC₅₀ = 10 nM) represents a 380-fold difference in c-Kit inhibitory potency between the two compounds. No selectivity data are available for Csf1R-IN-1 against a broader kinase panel beyond c-Kit and VEGFR2; the full selectivity landscape relative to BLZ945's extensively characterized profile remains undefined.

kinase selectivity c-Kit VEGFR2 off-target profiling

Cellular Functional Activity: CSF1-Stimulated Macrophage Proliferation Inhibition

In RAW264.7 murine macrophages stimulated with CSF1 (50 ng/mL) for 72 hours, Csf1R-IN-1 inhibited cell proliferation with an IC₅₀ of 0.32 μM (320 nM) . Western blot analysis in the same cellular system demonstrated that pretreatment with Csf1R-IN-1 at 1 μM for 1 hour reduced phosphorylation of CSF1R downstream effectors (p-STAT5, p-AKT, p-ERK1/2) following 15-minute CSF1 stimulation, confirming target engagement and pathway suppression at the cellular level . In cross-study comparison, PLX3397 inhibits CSF1-dependent proliferation in M-NFS-60 cells with an IC₅₀ of 0.44 μM . Direct head-to-head comparisons between Csf1R-IN-1 and PLX3397 or BLZ945 in identical cellular assay systems are not available in the public domain; therefore, the relative cellular potency differences should be interpreted with caution due to cell line and assay protocol variations.

cellular assay macrophage proliferation RAW264.7 CSF1 signaling

Intestinal Permeability: Caco-2 Assay as a Proxy for Oral Bioavailability Potential

In the Caco-2 human intestinal epithelial monolayer assay, Csf1R-IN-1 demonstrated good intestinal permeability . The precise apparent permeability coefficient (Papp) value is not disclosed in the public literature; the descriptor 'good' represents a qualitative assessment relative to internal reference standards. Cross-study comparison with in-class CSF1R inhibitors is limited: BLZ945 is reported to be brain-penetrant with established oral bioavailability, while GW2580 demonstrates oral activity in murine models at 40 mg/kg doses [1]. Csf1R-IN-1 has been noted as 'appropriate for proof of concept in vivo pharmacology testing' based on favorable oral pharmacokinetics in mice, though quantitative PK parameters (Cmax, Tmax, AUC, t½, bioavailability F%) are not publicly available . No direct comparative Caco-2 Papp data between Csf1R-IN-1 and BLZ945, PLX3397, or GW2580 have been published.

Caco-2 permeability oral bioavailability intestinal absorption ADME

Csf1R-IN-1 Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Biochemical CSF1R Inhibition Assays Requiring High Enzymatic Potency

Csf1R-IN-1 is optimally deployed in in vitro kinase activity assays where sub-nanomolar CSF1R inhibition is required. Its enzymatic IC₅₀ of 0.5 nM provides a 2-fold potency advantage over BLZ945 (1 nM), a 9- to 40-fold advantage over PLX3397 (4.7–20 nM), and a 60-fold advantage over GW2580 (30 nM), enabling lower working concentrations that minimize solvent artifacts . Researchers performing high-throughput CSF1R enzymatic screens or co-crystallization studies may prioritize Csf1R-IN-1 based on this potency differential. Note that assay format significantly affects measured IC₅₀: the HTRF assay yields an IC₅₀ of 45 nM (90-fold higher than the 0.5 nM value), underscoring the need to calibrate concentration-response curves to the specific assay platform being employed .

Macrophage Signaling Studies Where c-Kit Pathway Preservation Is Required

For investigators examining CSF1R-dependent macrophage biology while requiring intact c-Kit signaling (relevant to hematopoietic stem cell maintenance, mast cell function, or melanocyte biology), Csf1R-IN-1 offers a differentiated selectivity profile. Its c-Kit IC₅₀ of 3.8 μM (>84-fold selectivity versus CSF1R) contrasts sharply with PLX3397, which potently inhibits c-Kit (IC₅₀ = 10 nM) with approximately 380-fold greater potency . In RAW264.7 macrophages, Csf1R-IN-1 suppresses CSF1-stimulated proliferation (IC₅₀ = 0.32 μM) and downstream signaling (p-STAT5, p-AKT, p-ERK1/2 at 1 μM), confirming functional CSF1R pathway blockade at concentrations well below those required for c-Kit engagement . Applications include ex vivo macrophage differentiation assays, tumor-associated macrophage (TAM) polarization studies, and co-culture systems where preservation of c-Kit-driven stromal or hematopoietic signals is experimentally necessary.

Preclinical Oral Dosing Protocols in Murine Tumor or Microglia Models

Csf1R-IN-1 is suitable for proof-of-concept in vivo pharmacology studies requiring oral administration in murine models . The compound exhibits favorable oral pharmacokinetics in mice, supported by good intestinal permeability in Caco-2 assays . This application scenario is particularly relevant for longitudinal studies of tumor-associated macrophage depletion, microglial modulation, or osteoclast inhibition where repeated intraperitoneal or intravenous dosing would introduce confounding stress variables. Researchers should note that quantitative PK parameters (bioavailability, Cmax, t½) are not publicly available for Csf1R-IN-1; empirical dose optimization studies are recommended. For applications requiring extensively characterized brain penetration, BLZ945 (with documented brain-penetrant properties) may represent a more fully validated alternative .

Dose-Response Assays Where Low Nanomolar Cellular IC₅₀ Informs Working Concentration Selection

The cellular functional IC₅₀ of 0.32 μM in RAW264.7 macrophages provides a benchmark for selecting working concentrations in macrophage depletion and CSF1R pathway inhibition experiments . This cellular potency value bridges the gap between sub-nanomolar enzymatic inhibition and in vivo dosing requirements. Investigators designing experiments with primary bone marrow-derived macrophages (BMDMs), microglial cultures, or CSF1R-expressing tumor cell lines can use the 0.32 μM IC₅₀ as an initial reference point for concentration-response curve design. The 1 μM concentration used in pathway suppression studies (p-STAT5/p-AKT/p-ERK1/2) provides a validated threshold for achieving downstream signaling blockade in RAW264.7 cells; whether this concentration translates to other CSF1R-expressing cell types requires empirical validation . Direct comparative cellular IC₅₀ data versus PLX3397 (0.44 μM in M-NFS-60 cells) suggest comparable cellular potency ranges, though cell line differences preclude definitive ranking .

Quote Request

Request a Quote for Csf1R-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.